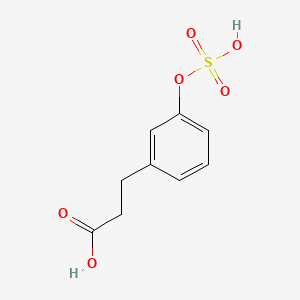

3-(3-sulfooxyphenyl)propanoic Acid

Übersicht

Beschreibung

3-(3-Hydroxyphenyl)propionsäure-sulfat ist ein Metabolit verschiedener Phenole und Glykoside. Es ist bekannt für seine Rolle im Stoffwechsel bestimmter phenolischer Verbindungen, darunter Ferulasäure, Dihydroferulasäure und Dihydrokaffeesäure . Diese Verbindung wird oft wegen ihrer biologischen Aktivitäten und potenziellen gesundheitlichen Vorteile untersucht.

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

3-(3-Hydroxyphenyl)propionsäure-sulfat kann sowohl durch chemische als auch durch chemoenzymatische Verfahren synthetisiert werden. Die chemische Synthese beinhaltet typischerweise die Verwendung von Schwefeltrioxidkomplexen, wie z. B. Schwefeltrioxid-Pyridin-Komplex oder Schwefeltrioxid-Dimethylformamid-Komplex . Diese Reagenzien reagieren unter kontrollierten Bedingungen mit 3-(3-Hydroxyphenyl)propionsäure, um den Sulfatester zu bilden.

Im chemoenzymatischen Ansatz werden Sulfotransferasen, wie z. B. solche aus Desulfitobacterium hafniense, zusammen mit Sulfatdonoren wie p-Nitrophenyl-sulfat verwendet . Diese Methode wird oft wegen ihrer Spezifität und milden Reaktionsbedingungen bevorzugt.

Industrielle Produktionsmethoden

Die industrielle Produktion von 3-(3-Hydroxyphenyl)propionsäure-sulfat erfolgt in der Regel nach dem chemischen Syntheseweg aufgrund seiner Skalierbarkeit. Der Prozess beinhaltet die Reaktion von 3-(3-Hydroxyphenyl)propionsäure mit Schwefeltrioxidkomplexen in großen Reaktoren, gefolgt von Reinigungsschritten zur Isolierung des gewünschten Produkts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(3-Hydroxyphenyl)propionic Acid sulfate can be synthesized through both chemical and chemoenzymatic methods. The chemical synthesis typically involves the use of sulfur trioxide complexes, such as sulfur trioxide-pyridine complex or sulfur trioxide-dimethylformamide complex . These reagents react with 3-(3-Hydroxyphenyl)propionic Acid under controlled conditions to form the sulfate ester.

In the chemoenzymatic approach, sulfotransferases, such as those from Desulfitobacterium hafniense, are used along with sulfate donors like p-nitrophenyl sulfate . This method is often preferred for its specificity and mild reaction conditions.

Industrial Production Methods

Industrial production of 3-(3-Hydroxyphenyl)propionic Acid sulfate typically follows the chemical synthesis route due to its scalability. The process involves the reaction of 3-(3-Hydroxyphenyl)propionic Acid with sulfur trioxide complexes in large reactors, followed by purification steps to isolate the desired product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(3-Hydroxyphenyl)propionsäure-sulfat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Hydroxylgruppe in eine Carbonylgruppe umwandeln.

Reduktion: Der Sulfatester kann zum entsprechenden Alkohol reduziert werden.

Substitution: Die Sulfatgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nukleophile wie Amine oder Thiole können verwendet werden, um die Sulfatgruppe zu ersetzen.

Hauptprodukte

Oxidation: Produziert 3-(3-Oxo-phenyl)propionsäure.

Reduktion: Erzeugt 3-(3-Hydroxyphenyl)propionsäure.

Substitution: Führt zu verschiedenen substituierten Phenylpropionsäuren, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

3-(3-Hydroxyphenyl)propionsäure-sulfat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von 3-(3-Hydroxyphenyl)propionsäure-sulfat beinhaltet seine Wechselwirkung mit zellulären Zielstrukturen und die Modulation von Signalwegen. Es wurde gezeigt, dass es die Adhäsion von Monozyten an Endothelzellen durch Unterdrückung der Expression von E-Selektin, einem Zelladhäsionsmolekül, hemmt . Dieser Effekt wird durch die Hemmung des NF-κB-Signalwegs vermittelt, der eine entscheidende Rolle bei Entzündungen und Immunantworten spielt .

Wirkmechanismus

The mechanism of action of 3-(3-Hydroxyphenyl)propionic Acid sulfate involves its interaction with cellular targets and modulation of signaling pathways. It has been shown to inhibit the adhesion of monocytes to endothelial cells by suppressing the expression of E-selectin, a cell adhesion molecule . This effect is mediated through the inhibition of the NF-κB pathway, which plays a crucial role in inflammation and immune responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-(4-Hydroxyphenyl)propionsäure

- 3-(2-Hydroxyphenyl)propionsäure

- 4-Hydroxyphenylessigsäure

- 2-Hydroxyphenylessigsäure

Einzigartigkeit

3-(3-Hydroxyphenyl)propionsäure-sulfat ist aufgrund seiner spezifischen Sulfatestergruppe einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Im Gegensatz zu seinen nicht-sulfatierten Gegenstücken weist diese Verbindung eine verbesserte Löslichkeit und unterschiedliche Stoffwechselwege auf, was sie zu einem wertvollen Werkzeug in der biochemischen und pharmakologischen Forschung macht .

Eigenschaften

IUPAC Name |

3-(3-sulfooxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O6S/c10-9(11)5-4-7-2-1-3-8(6-7)15-16(12,13)14/h1-3,6H,4-5H2,(H,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWLPDPKVFZEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235488 | |

| Record name | 3-(3-Sulfooxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86321-32-6 | |

| Record name | 3-(Sulfooxy)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86321-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Sulfooxyphenyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Sulfooxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.